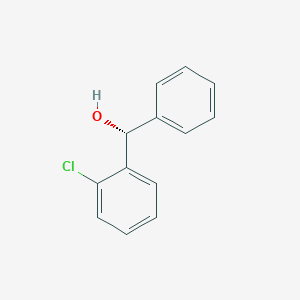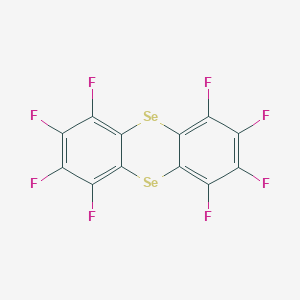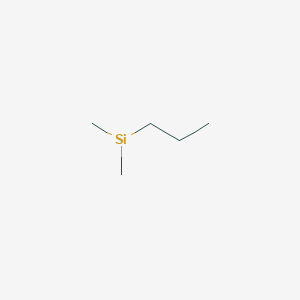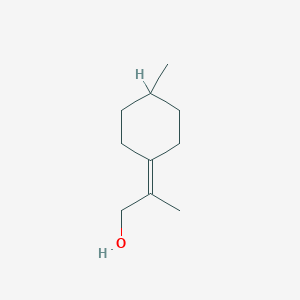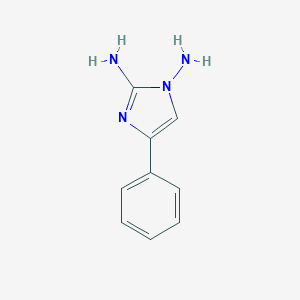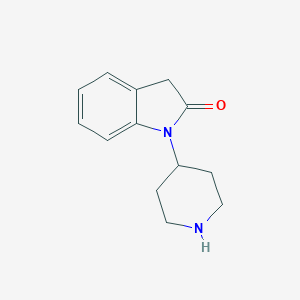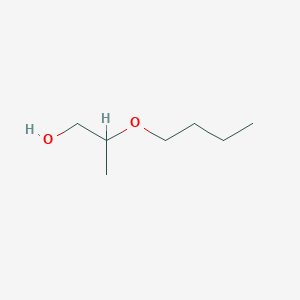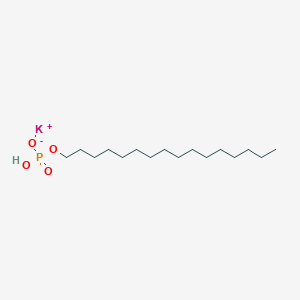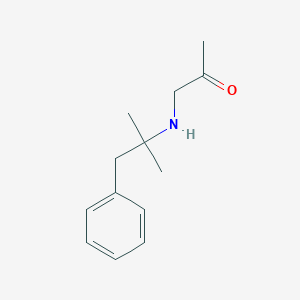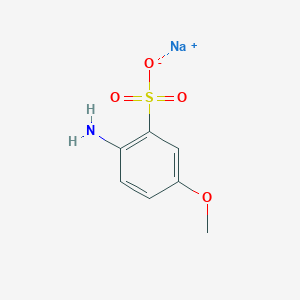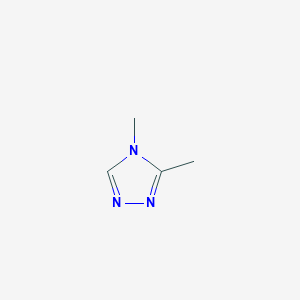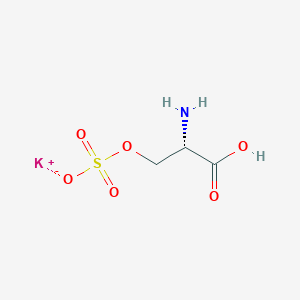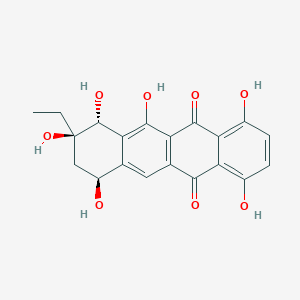
alpha2-Rhodomycinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha2-Rhodomycinone is a complex organic compound belonging to the anthracycline family. Anthracyclines are known for their potent biological activities, particularly in the field of oncology. This compound is characterized by its unique stereochemistry and multiple hydroxyl groups, which contribute to its reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha2-Rhodomycinone typically involves multiple steps, starting from simpler organic molecules. One common approach is the polyketide pathway, which involves the condensation of acetate units to form the tetracyclic core structure. The stereochemistry at positions 7, 9, and 10 is controlled by specific enzymes or catalysts during the synthesis.
Industrial Production Methods
Industrial production of this compound often relies on fermentation processes using genetically engineered strains of Streptomyces bacteria. These bacteria are capable of producing the compound in significant quantities through their natural metabolic pathways. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
alpha2-Rhodomycinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, alcohols, and halogenated compounds. These derivatives often exhibit different biological activities and can be used for further research.
Aplicaciones Científicas De Investigación
alpha2-Rhodomycinone has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of anthracyclines and their derivatives.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of alpha2-Rhodomycinone involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to cell death, making it effective against rapidly dividing cancer cells. The molecular targets include topoisomerase enzymes, which are essential for DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
Daunorubicin: Another anthracycline with similar cytotoxic properties.
Doxorubicin: Known for its use in cancer therapy, it shares a similar mechanism of action.
Epirubicin: A derivative of doxorubicin with modified pharmacokinetic properties.
Uniqueness
alpha2-Rhodomycinone is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. These features contribute to its distinct reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
18118-77-9 |
|---|---|
Fórmula molecular |
C20H18O8 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
(7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O8/c1-2-20(28)6-11(23)7-5-8-12(17(25)13(7)19(20)27)18(26)15-10(22)4-3-9(21)14(15)16(8)24/h3-5,11,19,21-23,25,27-28H,2,6H2,1H3/t11-,19+,20+/m0/s1 |
Clave InChI |
TWFQRMYYLLRFKE-JJFKOLPGSA-N |
SMILES isomérico |
CC[C@]1(C[C@@H](C2=CC3=C(C(=C2[C@H]1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
SMILES canónico |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
Sinónimos |
alpha(2)-rhodomycinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


